4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(2,5-Dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and a fluorophenyl group, contributing to its distinct chemical behavior and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrimidobenzimidazole Core: This step often starts with the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone to form the pyrimidobenzimidazole core.
Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2,5-dimethoxybenzoyl chloride and a suitable Lewis acid catalyst.
Attachment of the Fluorophenyl Group: The N-(4-fluorophenyl) group is typically introduced through a nucleophilic substitution reaction, where 4-fluoroaniline reacts with an activated ester or acid chloride derivative of the intermediate compound.
Final Assembly and Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or the carboxamide group, potentially leading to the formation of amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or reduced aromatic systems.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorophenyl group, for example, can enhance binding affinity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluorophenyl group can enhance these interactions by increasing the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethoxyphenyl)-N-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- 4-(2,5-Dimethoxyphenyl)-N-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- 4-(2,5-Dimethoxyphenyl)-N-(4-methylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Uniqueness
The uniqueness of 4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The fluorophenyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets, setting it apart from its analogs.
Properties
Molecular Formula |
C26H23FN4O3 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H23FN4O3/c1-15-23(25(32)29-17-10-8-16(27)9-11-17)24(19-14-18(33-2)12-13-22(19)34-3)31-21-7-5-4-6-20(21)30-26(31)28-15/h4-14,24H,1-3H3,(H,28,30)(H,29,32) |
InChI Key |
XUUAUVIWHCSSIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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